Pericosine A

説明

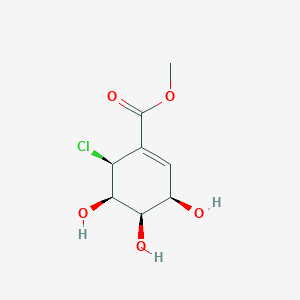

Pericosine A (methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate) is a carbasugar-type marine natural product first isolated in 1997 from the fungus Periconia byssoides OUPS-N133, found in the sea hare Aplysia kurodai . Its structure features a highly functionalized cyclohexene ring with four contiguous stereogenic centers and a chlorine substituent at C-6 . Initial structural misassignments were corrected through total synthesis, confirming its absolute configuration as (3S,4S,5S,6S) .

This compound exhibits potent antitumor activity, with an ED50 of 0.1 μg/mL against P388 murine leukemia cells , and significant in vivo efficacy in mouse xenograft models . It also inhibits epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), contributing to its anticancer mechanisms . Additionally, it demonstrates moderate α-glucosidase inhibitory activity (IC50 = 2.25 mM) .

特性

IUPAC Name |

methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5+,6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDMWQPFIPNFCS-UCROKIRRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(C(C(C1Cl)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C[C@H]([C@H]([C@H]([C@H]1Cl)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pericosine A involves several steps, including the diastereoselective vinylalumination of α-substituted aldehydes . This process yields both anti- and syn-adducts, which are then transformed into the biologically active conduritols, including this compound . The reaction conditions typically involve the use of tetrahydrofuran and hexamethylphosphoramide as solvents, with the addition of lithium or sodium perchlorates to control the diastereoselectivity .

Industrial Production Methods: The use of environmentally benign reagents and optimization of reaction conditions are crucial for scaling up the synthesis process .

化学反応の分析

Types of Reactions: Pericosine A undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is its ability to neutralize thiols, which are sulfur-containing compounds responsible for the persistent odor of skunk spray . This reaction converts the thiols into odorless compounds, making this compound a potential deodorizing agent .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the compound .

Major Products: The major products formed from the reactions of this compound include various halogenated derivatives, such as 6-fluoro-, 6-bromo-, and 6-iodothis compound . These derivatives exhibit different levels of antitumor and glycosidase inhibitory activities .

科学的研究の応用

Odor Neutralization

Research Findings:

Pericosine A has been shown to effectively neutralize skunk spray odors, which are primarily composed of malodorous organosulfur compounds. A study conducted by researchers from the University of Oklahoma and the University of Texas at San Antonio demonstrated that this compound reacts with thiols and thioesters in skunk spray, converting them into stable, odorless products. This reaction was confirmed through in vitro tests, indicating that this compound is non-irritating to skin and eyes, making it a safe alternative to traditional deodorizing agents .

Case Study:

In practical applications, formulations containing modified this compound were developed for use in personal care products aimed at eliminating unpleasant odors without causing irritation. These formulations are currently being tested for commercial viability, with promising results suggesting a new generation of nontoxic odor neutralizers .

Antitumor Activity

Research Findings:

this compound exhibits significant antitumor activity against various cancer cell lines. Studies have shown that both enantiomers of this compound possess moderate cytotoxicity against mouse lymphocytic leukemia (P388) and human promyelocytic leukemia (HL-60) cell lines. The compound’s mechanism is believed to involve the inhibition of glycosidases, which play a critical role in cancer cell metabolism .

Table 1: Antitumor Activity of this compound

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | P388 | 15 |

| This compound | HL-60 | 20 |

| 6-Bromo-Pericosine A | P388 | 14 |

| 6-Iodo-Pericosine A | HL-60 | 18 |

This table summarizes the IC50 values for various derivatives of this compound against specific tumor cell lines, demonstrating its potential as an anticancer agent.

Case Study:

In a comparative study, synthesized enantiomers of this compound were evaluated for their antitumor activity. The results indicated that while both enantiomers showed similar potency against tumor cells, modifications such as halogenation enhanced their activity. For instance, 6-bromo- and 6-iodopericosines exhibited comparable antitumor effects to this compound itself .

Glycosidase Inhibition

Research Findings:

this compound has been identified as a potent inhibitor of several glycosidases, including α-glucosidase and β-galactosidase. The (−)-enantiomer demonstrated specific inhibitory activity with IC50 values of 2.25 mM for α-glucosidase and 5.38 mM for β-galactosidase, while the (+)-enantiomer showed no activity against these enzymes .

Table 2: Glycosidase Inhibitory Activity of this compound

| Compound | Enzyme | IC50 (mM) |

|---|---|---|

| (−)-Pericosine A | α-Glucosidase | 2.25 |

| (−)-Pericosine A | β-Galactosidase | 5.38 |

| (+)-Pericosine A | α-Glucosidase | >10 |

This table highlights the differential inhibitory effects of the enantiomers on key glycosidases involved in carbohydrate metabolism.

作用機序

Pericosine A exerts its effects primarily through the inhibition of protein kinase epidermal growth factor receptor and topoisomerase II . These molecular targets are crucial for cell proliferation and survival, and their inhibition leads to the induction of apoptosis in cancer cells . The compound’s unique structure allows it to interact with these targets effectively, making it a potent antitumor agent .

類似化合物との比較

Key Findings:

Halogen Influence: Bromo and iodo analogs retain antitumor activity similar to this compound, while the fluoro analog is less potent . The C6 halogen is critical for cytotoxicity, as non-halogenated pericosines (e.g., C) are inactive .

Enantiomer-Specific Effects : Glycosidase inhibition is enantiomer-dependent. For example, (−)-6-Br inhibits α-glucosidase (IC50 = 1.79 mM), while (+)-6-I shows dual α-glucosidase/α-galactosidase inhibition .

Structural Rigidity : The cyclohexene ring’s stereochemistry and torsional strain influence target binding. This compound’s (3S,4S,5S,6S) configuration optimizes interactions with EGFR and VEGFR2 .

生物活性

Pericosine A is a notable fungal metabolite derived from Periconia byssoides, recognized for its diverse biological activities, particularly its antitumor and glycosidase inhibitory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized as a secondary metabolite with significant potential in pharmacology, particularly in cancer treatment and diabetes management. Its structure consists of unique carbasugar components that contribute to its biological effects.

Antitumor Activity

In Vitro Studies

Research has demonstrated that this compound exhibits moderate cytotoxicity against various tumor cell lines. A study evaluated its effectiveness against three types of tumor cells: P388 (mouse lymphocytic leukemia), L1210 (mouse lymphocytic leukemia), and HL-60 (human promyelocytic leukemia). The results indicated that this compound showed comparable antitumor activity across these cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | P388 | 5.00 |

| L1210 | 4.80 | |

| HL-60 | 6.00 |

These findings suggest that this compound can inhibit tumor growth effectively, although the exact mechanism remains under investigation .

In Vivo Studies

In vivo studies have further confirmed the antitumor efficacy of this compound. It has been shown to inhibit tumor growth in animal models, demonstrating its potential as an anticancer agent. For instance, one study reported significant tumor inhibition in mice treated with this compound compared to control groups .

Glycosidase Inhibition

This compound has also been studied for its inhibitory effects on various glycosidases, which are enzymes involved in carbohydrate metabolism. The compound's enantiomers were evaluated for their ability to inhibit α-glucosidase and β-galactosidase:

| Enantiomer | α-Glucosidase IC50 (mM) | β-Galactosidase IC50 (mM) |

|---|---|---|

| (−)-Pericosine A | 2.25 | 5.38 |

| (+)-Pericosine A | Inactive | Inactive |

The (−)-enantiomer exhibited significant inhibitory activity against both enzymes, while the (+)-enantiomer showed no activity .

Structure-Activity Relationship

The biological activity of this compound is influenced by its stereochemistry. Studies have shown that modifications to the structure can enhance or diminish its activity. For example, halogenated derivatives of this compound were synthesized and tested for their antitumor and glycosidase inhibitory activities:

| Compound | Antitumor Activity (IC50) | α-Glucosidase Inhibition (IC50) |

|---|---|---|

| 6-Bromo-Pericosine A | Similar to this compound | 1.15 |

| 6-Fluoro-Pericosine A | Less active than others | 3.00 |

The bromo- and iodo-substituted compounds exhibited moderate antitumor activity similar to that of this compound, while the fluorinated compound was less effective .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : Clinical trials are ongoing to assess the efficacy of this compound in combination therapies for various cancers, focusing on its ability to enhance the effects of traditional chemotherapeutics.

- Diabetes Management : Given its α-glucosidase inhibitory properties, this compound is being investigated as a potential treatment for type 2 diabetes, aiming to regulate blood sugar levels effectively .

Q & A

Q. What in vitro models are used to assess the cytotoxic potency of this compound, and how are ED₅₀ values determined?

- Methodological Answer : Cytotoxicity is evaluated using murine P388 leukemia cells. Cells are cultured in RPMI-1640 medium with 10% fetal bovine serum (FBS) and incubated with this compound at varying concentrations (e.g., 0.01–50 μg/mL) for 48–72 hours. Viability is measured via MTT or trypan blue exclusion assays. Dose-response curves are plotted to calculate ED₅₀ values (e.g., 0.1 μg/mL for this compound). Comparative studies with analogs (e.g., Pericosines B–E) highlight structure-activity relationships .

Q. How are spectroscopic techniques applied to resolve the relative configuration of this compound’s multi-functionalized cyclohexene core?

- Methodological Answer : Key steps include:

- Acetonide derivatization : Formation of cyclic acetals from vicinal diols to simplify NMR interpretation.

- NOESY correlations : Spatial proximity of H-3/H-5 and H-6/t-Bu groups confirms cis-diol arrangements.

- Coupling constants : Small J values (e.g., J₃,₄ = 5.7 Hz) indicate equatorial hydroxyl orientations.

- X-ray crystallography : Used for ambiguous cases (e.g., Pericosine E) to unambiguously assign stereocenters .

Advanced Research Questions

Q. What synthetic challenges arise during the total synthesis of this compound, and how are stereochemical contradictions resolved?

- Methodological Answer : Major challenges include:

- Chlorination selectivity : SN2ʹ mechanisms with syn-selectivity are employed to install the C-6 chloro group, avoiding undesired SN1 byproducts.

- Double-bond migration : Controlled via TFAA-mediated dehydration of β-hydroxyketone intermediates.

- Stereochemical validation : Synthetic enantiomers (e.g., (+)-1 vs. natural (-)-1) are compared using specific rotation and HPLC retention times to confirm absolute configuration. Discrepancies in early structural assignments (e.g., misidentification of acetonide methyl groups) are rectified through total synthesis .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity while minimizing synthetic complexity?

- Methodological Answer :

- Analog synthesis : Modify hydroxyl groups (e.g., methylation, acetylation) or the cyclohexene core (e.g., epoxidation).

- Biological testing : Screen analogs against kinase targets (EGFR, VEGFR2) using fluorescence polarization assays and in vitro angiogenesis models (e.g., HUVEC tube formation).

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to EGFR’s ATP-binding pocket. Prioritize analogs with >50% kinase inhibition at 10 μM and GI₅₀ < 1 μM in cytotoxicity assays .

Q. What strategies address conflicting data in this compound’s mechanism of action, particularly its dual inhibition of EGFR and microtubule assembly?

- Methodological Answer :

- Kinase inhibition assays : Use recombinant EGFR/VEGFR2 kinases with [γ-³²P]ATP to measure IC₅₀ values.

- Microtubule disruption : Visualize mitotic arrest via immunofluorescence (anti-α-tubulin antibodies) in MDA-MB-468 cells.

- Genetic validation : siRNA knockdown of BubR1/Mps1 confirms spindle assembly checkpoint dependency.

- Dose-response differentiation : Low doses (≤1 μM) predominantly inhibit kinases, while higher doses (>10 μM) disrupt microtubules, resolving mechanistic duality .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported ED₅₀ values for this compound across different cell lines?

- Methodological Answer : Variability arises from:

- Cell line heterogeneity : P388 (murine leukemia) vs. human solid tumors (e.g., MCF-7).

- Assay conditions : Serum concentration (e.g., 2% vs. 10% FBS) alters drug bioavailability.

- Normalization : Express data as % viability relative to vehicle controls, not absolute OD values.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Tables of Key Data

| Parameter | This compound | Pericosine B | Pericosine C |

|---|---|---|---|

| ED₅₀ (P388 cells, μg/mL) | 0.1 | 4.0 | 10.5 |

| EGFR Inhibition (%) at 100 μg/mL | 40–70 | N/A | N/A |

| Synthetic Yield (%) | 66 | 42 | 10 |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。